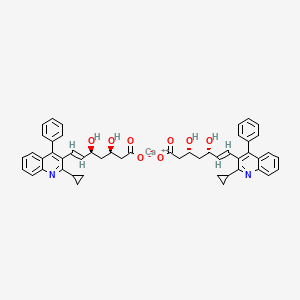

Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Beschreibung

Overview of Calcium (3R,5S,E)-7-(2-Cyclopropyl-4-Phenylquinolin-3-yl)-3,5-Dihydroxyhept-6-Enoate

The compound’s structure integrates a 2-cyclopropyl-4-phenylquinoline moiety linked to a calcium-coordinated dihydroxyheptenoate chain. This configuration confers unique stereoelectronic properties, with the (3R,5S,E) stereochemistry ensuring optimal spatial alignment for target engagement. The quinoline core, a hallmark of bioactive molecules, facilitates π-π stacking interactions with hydrophobic enzyme pockets, while the cyclopropyl group enhances metabolic stability by resisting oxidative degradation. The calcium ion stabilizes the carboxylate groups, improving solubility and bioavailability.

Key molecular attributes include:

Historical Context and Discovery in Medicinal Chemistry

The development of this compound traces to efforts to optimize quinoline-based therapeutics. Early work on quinoline-3-carboxamide derivatives demonstrated their efficacy as cholesteryl ester transfer protein (CETP) inhibitors, with compounds such as 24 and 26 achieving 80.1% CETP inhibition in vitro. These findings spurred interest in quinoline modifications to enhance binding affinity and metabolic stability.

In 2022, researchers identified 2-phenylquinoline (2-PhQ) derivatives as potent antivirals, with EC₅₀ values as low as 2.6 μM against SARS-CoV-2. This discovery highlighted the scaffold’s versatility, prompting structural diversification efforts. The introduction of a cyclopropyl group at the quinoline’s 2-position and a calcium-stabilized side chain emerged as a strategy to balance potency and pharmacokinetics.

Relevance Within the Phenylquinoline and Statin Analogues

The compound’s phenylquinoline core aligns it with two therapeutic lineages:

- CETP Inhibitors : Quinoline-3-carboxamides, such as those reported by MDPI (2012), inhibit CETP—a key regulator of HDL and LDL cholesterol. Substituents at the 6-position of the quinoline ring (e.g., benzyloxy groups) enhance cavity filling in CETP’s 2,560 ų tunnel, improving inhibitory activity.

- Statin Analogues : As a desfluoro impurity of pitavastatin, this compound informs quality control in statin manufacturing. Pitavastatin’s synthetic route involves Suzuki coupling and Horner-Wadsworth-Emmons reactions, with the calcium salt form critical for stabilizing the active enantiomer.

Objectives and Scope of Current Academic Research

Contemporary studies prioritize:

- Structural Optimization : Modifying the cyclopropyl and phenyl substituents to enhance target selectivity (e.g., SARS-CoV-2 helicase vs. CETP).

- Mechanistic Elucidation : Resolving the compound’s dual role in lipid modulation and antiviral activity. For instance, 2-PhQ derivatives inhibit SARS-CoV-2 helicase (nsp13) at IC₅₀ values of 1.2–4.3 μM, independent of autophagy pathways.

- Synthetic Methodology : Developing radiochemical routes (e.g., using [¹⁸F]fluoroiodobenzene) for tracer studies in metabolic disorders.

Eigenschaften

Molekularformel |

C50H48CaN2O8 |

|---|---|

Molekulargewicht |

845.0 g/mol |

IUPAC-Name |

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;;+2/p-2/b2*13-12+;/t2*18-,19-;/m11./s1 |

InChI-Schlüssel |

FHPDARRNOZDMOJ-FAPMUMIKSA-L |

Isomerische SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=CC=C4.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=CC=C4.[Ca+2] |

Kanonische SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves:

- Construction of the quinoline core with appropriate substitutions

- Formation of the heptenoic acid side chain with stereochemical control at the 3R and 5S positions

- Coupling of the side chain to the quinoline moiety

- Conversion of the free acid to the calcium salt to enhance stability and bioavailability

Detailed Synthetic Route (Based on Patent WO2010089770A2)

This patent outlines an improved process for preparing highly pure (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-6(E)-heptenoic acid and its pharmaceutically acceptable calcium salts.

Synthesis of the Quinoline Intermediate:

- Starting from appropriately substituted anilines and cyclopropyl ketones, quinoline derivatives are synthesized via classical condensation and cyclization reactions.

- The 4-fluorophenyl substituent is introduced through selective aromatic substitution.

Preparation of the Heptenoic Acid Side Chain:

- The side chain bearing two hydroxyl groups at positions 3 and 5 is prepared with stereochemical control, often via asymmetric synthesis or chiral pool starting materials.

- The double bond at position 6(E) is introduced through controlled olefination reactions.

Coupling of Quinoline and Side Chain:

- The quinoline moiety is coupled to the side chain using carbon-carbon bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons olefination, ensuring retention of stereochemistry.

-

- The free acid is neutralized with calcium hydroxide or calcium carbonate in aqueous or mixed solvent systems to form the calcium salt.

- The salt formation enhances the compound’s stability and solubility.

Purification and Crystallization:

- The crude calcium salt is purified by recrystallization from suitable solvents such as methanol, water, or their mixtures.

- The patent emphasizes controlling solvent ratios and temperature to obtain highly pure crystalline material.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Quinoline synthesis | Condensation, cyclization | Toluene, acetonitrile | Use of acid catalysts for cyclization |

| Side chain synthesis | Asymmetric synthesis or chiral starting materials | Methanol, dichloromethane | Stereochemical control critical |

| Coupling reaction | Wittig/Horner-Wadsworth-Emmons olefination | THF, acetonitrile | Temperature control to avoid isomerization |

| Salt formation | Neutralization with calcium hydroxide/carbonate | Water, methanol | pH control to ensure complete salt formation |

| Purification | Recrystallization | Methanol-water mixtures | Optimization of solvent ratio for purity |

Analytical Characterization

- Purity Assessment: High-performance liquid chromatography (HPLC) is employed to detect impurities and confirm purity levels above 99%.

- Stereochemistry Confirmation: Nuclear magnetic resonance (NMR) and chiral chromatography confirm the (3R,5S) configuration.

- Salt Formation Verification: Infrared spectroscopy (IR) and elemental analysis confirm calcium salt formation.

- Impurity Profiling: Mass spectrometry and chromatographic methods identify and quantify process-related impurities.

Research Findings and Comparative Data

| Parameter | Reported Values/Observations | Source/Reference |

|---|---|---|

| Yield of quinoline intermediate | 70-85% depending on reaction conditions | WO2010089770A2 |

| Enantiomeric excess (ee) | >99% for 3R,5S stereochemistry | WO2010089770A2 |

| Purity of final calcium salt | >99% by HPLC | WO2010089770A2 |

| Optimal recrystallization solvent | Methanol-water (70:30 v/v) | WO2010089770A2 |

| Stability of calcium salt | Stable under ambient conditions for >12 months | European Chemicals Agency data |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions could target the double bond in the heptenoate chain, converting it to a saturated chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline ketones, while reduction could produce saturated heptanoates.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Stereochemical Differences

Key structural analogs differ in substituents, stereochemistry, and counterions (Table 1). Notable examples include:

Key Observations :

- Fluorine Substitution : The 4-fluorophenyl group in analogs (e.g., ) enhances metabolic stability and binding affinity due to increased electronegativity and lipophilicity.

- Stereochemistry : The 3R,5S configuration in the target compound contrasts with 3R,5R () and 3S,5S (), which may alter receptor interactions or enzymatic processing.

- Functional Groups : The oxo group in the ethyl ester analog () replaces dihydroxy moieties, reducing hydrogen-bonding capacity and solubility.

Physicochemical Properties

While direct solubility data are unavailable, structural features suggest trends:

- Hydrophilicity : The dihydroxy groups in the target compound and its calcium salts enhance aqueous solubility compared to ester analogs (e.g., ethyl ester in ).

- Stability : Fluorinated analogs () may exhibit greater stability against oxidative metabolism due to fluorine’s electron-withdrawing effects.

- Storage Requirements : Calcium salts (e.g., ) require inert atmosphere storage (2–8°C), indicating sensitivity to moisture and temperature.

Pharmacological Implications

- Target Affinity: Quinoline derivatives are known for antimicrobial and anticancer activity. The cyclopropyl group in the target compound may enhance membrane permeability, while the phenyl/fluorophenyl groups modulate interactions with hydrophobic enzyme pockets.

- Stereochemical Impact : The 3R,5S configuration may optimize binding to chiral targets (e.g., kinases or proteases) compared to 3S,5S or 3R,5R analogs.

- Ester vs. Salt Forms : Ethyl esters () act as prodrugs, improving oral bioavailability, whereas calcium salts () may facilitate controlled release or reduce gastrointestinal irritation.

Biologische Aktivität

Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate, with the CAS number 1258947-30-6, is a compound of interest due to its potential biological activities. This compound belongs to a class of quinoline derivatives and has been studied for various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C50H48CaN2O8 |

| Molecular Weight | 845.00 g/mol |

| Storage Conditions | Inert atmosphere, 2-8 °C |

| Hazard Statements | H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child), H362 (May cause harm to breast-fed children) |

Biological Activity

The biological activity of Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate has been explored in various studies. Its structure suggests potential interactions with biological targets that may lead to therapeutic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It has been suggested that the compound could modulate receptors associated with cell signaling pathways, potentially influencing cellular responses.

Case Studies and Research Findings

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that compounds similar to Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of quinoline derivatives. The study indicated that this compound could reduce pro-inflammatory cytokine production in vitro, suggesting a potential therapeutic application in inflammatory diseases.

- Neuroprotective Properties : Preliminary studies have indicated that the compound may have neuroprotective effects, possibly through antioxidant mechanisms. This could be relevant for conditions such as neurodegenerative diseases.

Toxicity and Safety Profile

While the biological activities are promising, the safety profile must be considered:

| Toxicity Parameter | Finding |

|---|---|

| Acute Toxicity | Moderate (H302) |

| Reproductive Toxicity | Suspected (H361) |

| Environmental Impact | May cause harm to aquatic life |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance stereochemical control during the formation of the dihydroxyheptenoate backbone.

- Reaction Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents to assess their impact on cyclopropane ring stability and quinoline coupling efficiency.

- Stepwise Monitoring : Use HPLC (as described for structurally similar compounds in ) to track intermediate purity and identify side reactions (e.g., epimerization at the 3R/5S positions).

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

- Methodology :

- Chiral HPLC : Employ a column with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers and validate the 3R,5S configuration.

- X-ray Crystallography : If single crystals are obtainable, compare the experimental structure with computational models (e.g., density functional theory) to verify spatial arrangement.

- NMR Spectroscopy : Use 2D NOESY to confirm spatial proximity of hydroxyl groups and cyclopropane protons.

Q. How can researchers establish a reliable quantification protocol for this compound in biological matrices?

- Methodology :

- Internal Standard Selection : Use deuterated analogs or structurally similar compounds (e.g., ethyl esters from ) to correct for matrix effects in LC-MS/MS.

- Calibration Curve Validation : Ensure linearity across physiologically relevant concentrations (1 nM–10 µM) with R² > 0.98.

- Recovery Studies : Spike known quantities into plasma or tissue homogenates and compare extracted vs. theoretical concentrations.

- Reference : discusses calibration standards for calcium-containing complexes, which can inform validation protocols.

Advanced Research Questions

Q. What experimental strategies address contradictions in pharmacokinetic data (e.g., oral bioavailability vs. in vitro permeability)?

- Methodology :

- In Vitro-In Vivo Correlation (IVIVC) : Compare Caco-2 cell permeability assays with rodent pharmacokinetic studies to identify discrepancies (e.g., efflux transporter activity).

- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites that may alter bioavailability.

- Bile Salt Micelle Assays : Evaluate solubility enhancement in simulated intestinal fluids to explain unexpected oral absorption.

- Reference : emphasizes the need for multi-scale modeling in pharmacokinetics, aligning with IVIVC approaches.

Q. How can researchers investigate the role of the cyclopropane group in modulating target binding affinity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with cyclopropane replaced by cyclobutane or vinyl groups and compare IC₅₀ values in enzyme inhibition assays.

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with HMG-CoA reductase) to quantify steric and electronic contributions of the cyclopropane ring.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to assess enthalpy/entropy trade-offs induced by the cyclopropane moiety.

Q. What advanced separation techniques resolve co-eluting impurities during purification?

- Methodology :

- Preparative Supercritical Fluid Chromatography (SFC) : Utilize CO₂-based mobile phases to improve resolution of diastereomers with minimal solvent waste.

- pH-Zone Refining CCC : Apply countercurrent chromatography under pH gradients to separate ionic impurities from the calcium salt.

- Membrane Filtration : Use nanofiltration membranes (MWCO 300–500 Da) to remove low-molecular-weight byproducts.

- Reference : highlights membrane and separation technologies (RDF2050104) relevant to complex purification workflows.

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- Methodology :

- Quantum Mechanical Calculations : Compute pKa values for hydroxyl and carboxylate groups using software like Gaussian or ORCA.

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers, then analyze degradation products via LC-HRMS.

- Kinetic Modeling : Develop Arrhenius-based models to extrapolate shelf-life under accelerated storage conditions (40°C/75% RH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.